molecular formula C16H22N4O4S B7876887 1-[(1-sec-butyl-1H-1,2,3-benzotriazol-5-yl)sulfonyl]piperidine-4-carboxylic acid

1-[(1-sec-butyl-1H-1,2,3-benzotriazol-5-yl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B7876887
M. Wt: 366.4 g/mol
InChI Key: PJFGQMRRNCTOKO-UHFFFAOYSA-N
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Description

1-[(1-sec-butyl-1H-1,2,3-benzotriazol-5-yl)sulfonyl]piperidine-4-carboxylic acid is a complex organic compound that features a benzotriazole moiety, a piperidine ring, and a carboxylic acid group. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-sec-butyl-1H-1,2,3-benzotriazol-5-yl)sulfonyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the benzotriazole derivative. The benzotriazole fragment can be synthesized through the reaction of o-phenylenediamine with nitrous acid, followed by sulfonation to introduce the sulfonyl group . The piperidine ring is then introduced through a nucleophilic substitution reaction, and the carboxylic acid group is added via carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-[(1-sec-butyl-1H-1,2,3-benzotriazol-5-yl)sulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as amines or halides .

Scientific Research Applications

1-[(1-sec-butyl-1H-1,2,3-benzotriazol-5-yl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(1-sec-butyl-1H-1,2,3-benzotriazol-5-yl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. This compound may inhibit enzyme function or modulate receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-sec-butyl-1H-1,2,3-benzotriazol-5-yl)sulfonyl]piperidine-4-carboxylic acid is unique due to its combination of a benzotriazole moiety with a piperidine ring and a carboxylic acid group.

Properties

IUPAC Name

1-(1-butan-2-ylbenzotriazol-5-yl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S/c1-3-11(2)20-15-5-4-13(10-14(15)17-18-20)25(23,24)19-8-6-12(7-9-19)16(21)22/h4-5,10-12H,3,6-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFGQMRRNCTOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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